molecular formula C20H22N4O2S B4857488 1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide

1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B4857488
M. Wt: 382.5 g/mol
InChI Key: WFVAKMCGNOVMSU-UHFFFAOYSA-N
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Description

1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes sulfur and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, which is then functionalized with various substituents. The pyrazole ring is synthesized separately and then coupled with the thiophene derivative under specific conditions. Common reagents used in these reactions include phenyl isocyanate, ethyl bromide, and methyl iodide. The reactions are usually carried out under reflux conditions with appropriate solvents such as methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.

    Timepidium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.

Uniqueness

1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-ethyl-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-15-13(3)27-20(22-18(25)16-11-12-24(5-2)23-16)17(15)19(26)21-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAKMCGNOVMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C3=NN(C=C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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